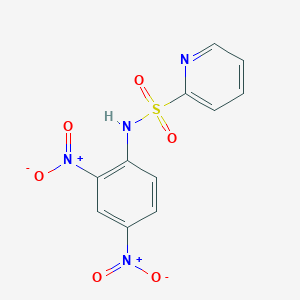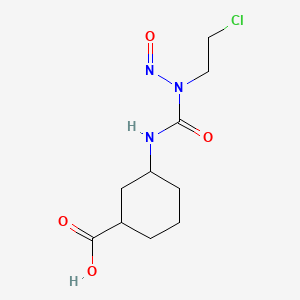
2,3,6-Triaminopyridine-4(1H)-thione--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of three amino groups and a thione group attached to a pyridine ring, along with a hydrogen chloride component. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can further modify the amino or thione groups, typically using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) involves interactions with various molecular targets and pathways. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing biological processes and chemical reactions. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Triaminopyridine: Similar structure but lacks the thione group.
2,4,6-Triaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3,6-Triaminopyridine: Similar structure but without the thione group and hydrogen chloride component.
Uniqueness
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is unique due to the presence of both amino and thione groups on the pyridine ring, along with the hydrogen chloride component. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60282-74-8 |
|---|---|
Molekularformel |
C5H9ClN4S |
Molekulargewicht |
192.67 g/mol |
IUPAC-Name |
2,3,6-triamino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-3-1-2(10)4(7)5(8)9-3;/h1H,7H2,(H5,6,8,9,10);1H |
InChI-Schlüssel |
STEOZUOKHYZTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C(C1=S)N)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



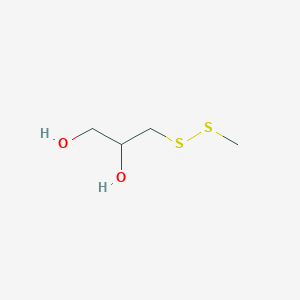

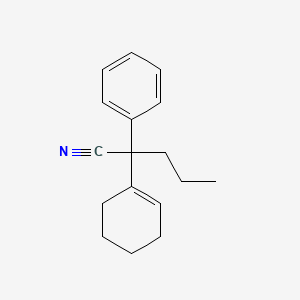

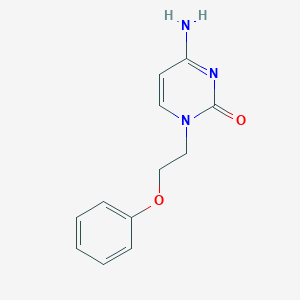
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
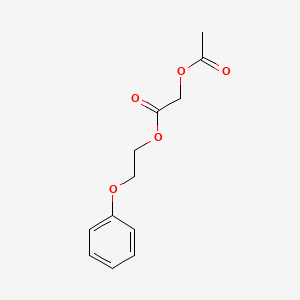
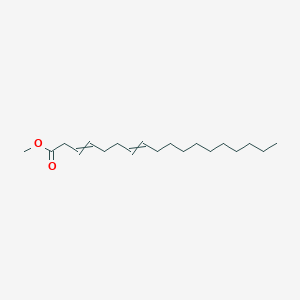
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

